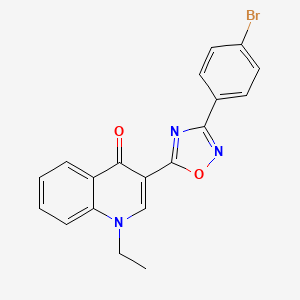

![molecular formula C14H9N5OS2 B2577102 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide CAS No. 1206989-34-5](/img/structure/B2577102.png)

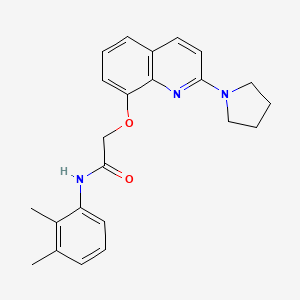

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)pyrazine-2-carboxamide” is a compound with the IUPAC name 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine . It has a molecular weight of 221.31 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives, has been reported in the literature . A highly efficient, unprecedented, catalyst-free microwave-assisted procedure was developed for synthesizing these compounds . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) .Chemical Reactions Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives has attracted much attention in recent years . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 221.31 .Scientific Research Applications

Apoptosis-Inducing Agents

Researchers have synthesized and evaluated novel pyrazole with benzo[d]thiazoles, which demonstrated significant cytotoxicity and apoptotic activity. These compounds, particularly one designated as compound 8l, showed potent in vitro anti-proliferative activity against various cancer cell lines. Compound 8l induced apoptosis in a concentration-dependent manner, comparable to the activity of Doxorubicin, suggesting its potential as an anticancer compound (Liu et al., 2019).

Antimicrobial Activity

Another study focused on the synthesis of derivatives incorporating benzo[d]thiazole and pyrazine structures. These newly synthesized compounds were screened for antimicrobial activity, indicating the potential of these structures in developing new antimicrobial agents. Such studies highlight the compound's role in addressing the need for novel antimicrobial substances to combat resistant strains of bacteria and fungi (Badne et al., 2011).

Photosynthetic Electron Transport Inhibition

Research into pyrazole derivatives, including structures related to N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide, has explored their use as photosynthetic electron transport inhibitors. These compounds show promise in agricultural applications, particularly as herbicides, by inhibiting photosynthesis in weeds. The study provides insight into the structural features contributing to their activity and opens avenues for designing more effective agrochemicals (Vicentini et al., 2005).

Antiviral Properties

Compounds derived from pyrazine and containing the thiazole moiety have been investigated for their antiviral properties, particularly against tobacco mosaic virus (TMV). This research underscores the potential of these compounds in plant protection and virology, contributing to the development of new antiviral agents (Zhang et al., 2012).

Synthesis and Characterization

The chemical synthesis and characterization of related compounds, focusing on their potential biological activities, form a significant part of the research. Studies involving the synthesis of symmetric bis(imidazole-4,5-dicarboxamides) substituted with amino acids from pyrazine intermediates, demonstrate the versatility of these compounds in medicinal chemistry and their potential applications in drug discovery (Wiznycia et al., 2004).

Future Directions

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives has attracted much attention in recent years . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS2/c1-7-17-11-10(21-7)3-2-8-12(11)22-14(18-8)19-13(20)9-6-15-4-5-16-9/h2-6H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHGJIQDFIDSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2577019.png)

![6-fluoro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2577021.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2577024.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2577025.png)

![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2577027.png)

![N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2577033.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2577034.png)